molecular formula C20H21N5O2S B13357895 N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

Cat. No.: B13357895
M. Wt: 395.5 g/mol
InChI Key: DEDHHNLJJMODDO-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazoloquinoline core, which is known for its biological activity, and a cyano-cyclopropylethyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The cyano-cyclopropylethyl group is then introduced via nucleophilic substitution or addition reactions. The final step involves the formation of the thioacetamide linkage, which can be accomplished using thiol reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets. The triazoloquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyano-cyclopropylethyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activity.

    1-Cyano-4-dimethylaminopyridinium tetrafluoroborate: Used as a cyanylation reagent.

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is unique due to its combination of a triazoloquinoline core and a cyano-cyclopropylethyl group.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-12-8-17-23-24-19(25(17)16-9-14(27-3)6-7-15(12)16)28-10-18(26)22-20(2,11-21)13-4-5-13/h6-9,13H,4-5,10H2,1-3H3,(H,22,26)

InChI Key

DEDHHNLJJMODDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC(=C3)OC)SCC(=O)NC(C)(C#N)C4CC4

Origin of Product

United States

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